Leukotriene A4 methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

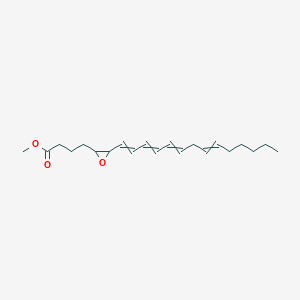

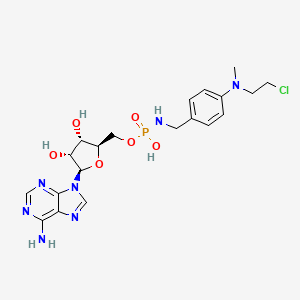

Leukotriene A4 methyl ester is a stable derivative of leukotriene A4, a member of the leukotriene family. Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid. This compound is synthesized in mast cells, eosinophils, and neutrophils from arachidonic acid by the enzyme arachidonate 5-lipoxygenase. This compound is known for its role in the biosynthesis of other leukotrienes, such as leukotriene B4 and leukotriene C4, which are involved in various inflammatory responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of leukotriene A4 methyl ester involves several steps. One approach is the stereoselective synthesis of (2E,4Z,7Z)-2,4,7-tridecatrienol, a key intermediate, via alumina-promoted rearrangement of ethyl (7Z)-3,4,7-tridecatrienoate to ethyl (2E,4Z,7Z)-2,4,7-tridecatrienoate . Another method involves the preparation of tetradeuterated this compound using a two-step procedure that includes sulfonium ylid chemistry and the Wittig reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using the aforementioned synthetic routes. The stability of the methyl ester form makes it suitable for storage and handling in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Leukotriene A4 methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. It is rapidly metabolized by leukotriene A4 hydrolase or leukotriene C4 synthase to form leukotriene B4 or leukotriene C4, respectively .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triethylamine, hexane, and various lipoxygenase enzymes. The reactions typically occur under controlled conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound include leukotriene B4 and leukotriene C4. These products play significant roles in inflammatory responses and are involved in various physiological processes .

Scientific Research Applications

Leukotriene A4 methyl ester has numerous scientific research applications. It is used as a substrate for leukotriene A4 hydrolase and leukotriene C4 synthase in biochemical studies. The compound is also utilized in the study of transcellular metabolism and lipoxin biosynthesis . In addition, this compound is employed in research related to immunology, inflammation, and lipid biochemistry .

Mechanism of Action

Leukotriene A4 methyl ester exerts its effects through its conversion to leukotriene B4 and leukotriene C4. These leukotrienes act as inflammatory mediators by binding to specific receptors on target cells, leading to the activation of various signaling pathways. Leukotriene B4 primarily recruits neutrophils to areas of tissue damage, while leukotriene C4 is involved in smooth muscle contraction and mucus secretion .

Comparison with Similar Compounds

Leukotriene A4 methyl ester is unique compared to other leukotrienes due to its stability and ease of handling. Similar compounds include leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4. These compounds share common structural features, such as conjugated double bonds, but differ in their specific biological activities and roles in inflammatory processes .

Properties

IUPAC Name |

methyl 4-(3-tetradeca-1,3,5,8-tetraenyloxiran-2-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-14,16,19-20H,3-6,9,15,17-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKAVFHPLJFCMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-PHENYL-N-[4-(PHENYLFORMAMIDO)BUTYL]PROP-2-ENAMIDE](/img/structure/B1226343.png)

![4-({3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}carbamoyl)phenyl acetate](/img/structure/B1226344.png)

![4-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1226347.png)

![4-Chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile,(Z)-4-ethoxy-4-oxobut-2-enoic acid](/img/structure/B1226362.png)